2-[4-(4-methylpiperazin-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol
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Overview
Description
2-[4-(4-methylpiperazin-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol is a useful research compound. Its molecular formula is C21H25N3O2 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.19467705 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
A study highlighted the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents. These compounds, including those related to 2-[4-(4-methylpiperazin-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol, have shown potent cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231, and Ishikawa) with significant IC50 values, suggesting their potential as novel anticancer drugs (Redda, Gangapuram, & Ardley, 2010).
Antibacterial and Antimicrobial Properties
Another area of research involves the synthesis and evaluation of enantiomers of temafloxacin hydrochloride, a compound structurally related to this compound, for their antibacterial activities. While the study primarily focused on temafloxacin, the structural similarities suggest potential antibacterial applications for related compounds (Chu et al., 1991).
Enzyme Inhibition for Therapeutic Use
Research into the synthesis of new amides of the N-methylpiperazine series, including analogs of the compound , has shown promise in enzyme inhibition, which could have implications for the development of new therapeutic agents targeting specific biochemical pathways (Koroleva et al., 2011).
Development of Fluorescent Sensors
Innovative fluorescent sensors based on derivatives of this compound have been developed for detecting Cu2+. These sensors exhibit significant fluorescence enhancement in the presence of Cu2+, demonstrating their potential for applications in chemical sensing and environmental monitoring (Liu et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(4-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-[4-(4-methylpiperazin-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-22-10-12-23(13-11-22)18-8-6-16(7-9-18)21(26)24-14-17-4-2-3-5-19(17)20(25)15-24/h2-9,20,25H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXFNBOSNJCUND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CC(C4=CC=CC=C4C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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